N-Methoxy-N,O-bis(trimethylsilyl)carbamate
Overview
Description
N-Methoxy-N,O-bis(trimethylsilyl)carbamate is a chemical compound with the molecular formula C8H21NO3Si2 and a molecular weight of 235.43 g/mol . It is commonly used as a reagent in gas chromatography for simultaneous silylation and methoximation . This compound is known for its ability to derivatize hydroxyl and amino groups, making it valuable in analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methoxy-N,O-bis(trimethylsilyl)carbamate can be synthesized through the reaction of N-methoxycarbamic acid with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N,O-bis(trimethylsilyl)carbamate undergoes several types of chemical reactions, including:
Silylation: It reacts with hydroxyl and amino groups to form silyl ethers and silyl amines, respectively.
Methoximation: It reacts with carbonyl compounds to form methoxime derivatives.
Common Reagents and Conditions
Silylation: Common reagents include trimethylsilyl chloride and triethylamine.
Methoximation: Common reagents include methoxyamine hydrochloride and a base such as sodium carbonate.
Major Products Formed
Silylation: The major products are silyl ethers and silyl amines.
Methoximation: The major products are methoxime derivatives.
Scientific Research Applications
N-Methoxy-N,O-bis(trimethylsilyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methoxy-N,O-bis(trimethylsilyl)carbamate involves the formation of silyl derivatives through the reaction with hydroxyl and amino groups. The silyl groups enhance the volatility and stability of the analytes, making them more suitable for analysis by gas chromatography . The methoximation reaction involves the formation of methoxime derivatives, which are more stable and easier to analyze .
Comparison with Similar Compounds
Similar Compounds
N,O-Bis(trimethylsilyl)acetamide: Used for the silylation of alcohols and amines.
N,O-Bis(trimethylsilyl)trifluoroacetamide: Used for the derivatization of polar functional groups.
N,O-Bis(trimethylsilyl)trifluoroacetamide: Used for the silylation of alcohols, phenols, and carboxylic acids.
Uniqueness
N-Methoxy-N,O-bis(trimethylsilyl)carbamate is unique in its ability to simultaneously silylate and methoximate analytes, making it a versatile reagent for gas chromatography . Its dual functionality allows for the derivatization of a wide range of compounds, improving their detectability and stability .
Biological Activity
N-Methoxy-N,O-bis(trimethylsilyl)carbamate (MTSC) is a carbamate derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluation, and structure-activity relationships of MTSC, highlighting its pharmacological effects and mechanisms of action.
1. Synthesis and Characterization
MTSC is synthesized through a reaction involving methanol, bis(trimethylsilyl)carbamate, and appropriate catalysts. The synthesis process typically includes:
- Reagents : Methanol, bis(trimethylsilyl)carbamate.
- Catalysts : Acidic or basic conditions may be utilized to facilitate the reaction.
- Characterization Techniques : Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of MTSC.
2.1 Antitumor Activity
MTSC has demonstrated significant antiproliferative effects against various cancer cell lines. A study reported that MTSC exhibited IC50 values in the low micromolar range against several tumor types, indicating potent cytotoxicity. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
MTSC | HCT 116 | 3.5 |
MTSC | MCF-7 | 2.8 |
MTSC | HEK 293 | 4.0 |
The mechanism behind this activity may involve the induction of apoptosis and cell cycle arrest, which was confirmed through flow cytometry analyses.
2.2 Antibacterial Activity
MTSC also exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that MTSC is particularly effective against:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Enterococcus faecalis | 8 |
These findings indicate that MTSC could serve as a lead compound for developing new antibacterial agents.
The biological activity of MTSC can be attributed to several mechanisms:
- Enzyme Inhibition : MTSC has been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cell death.
- Modulation of Signaling Pathways : Studies indicate that MTSC affects pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Study 1: Antiproliferative Effects in vitro
In a controlled study, MTSC was administered to various cancer cell lines to assess its antiproliferative effects. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 2 µM.
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial efficacy of MTSC against clinical isolates of E. faecalis. The compound demonstrated significant activity with an MIC of 8 µM, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.
5. Conclusion
This compound exhibits promising biological activities, particularly in anticancer and antibacterial applications. Its ability to modulate various biological pathways makes it a valuable candidate for further research and development in drug design.
Properties
IUPAC Name |
trimethylsilyl N-methoxy-N-trimethylsilylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO3Si2/c1-11-9(13(2,3)4)8(10)12-14(5,6)7/h1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGXSWVZNAVCBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(C(=O)O[Si](C)(C)C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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